molecular formula C13H12N4O B11869986 3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide CAS No. 827318-48-9

3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11869986
CAS No.: 827318-48-9
M. Wt: 240.26 g/mol
InChI Key: IIXKKSRRYJWZMK-UHFFFAOYSA-N
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Description

3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide typically involves the construction of the indole and pyrazole rings followed by their fusion. One common method involves the use of Fischer indole synthesis to create the indole ring, which is then reacted with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Indol-2-YL)-N-methyl-1H-pyrazole-4-carboxamide is unique due to its fused indole-pyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

827318-48-9

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

5-(1H-indol-2-yl)-N-methyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C13H12N4O/c1-14-13(18)9-7-15-17-12(9)11-6-8-4-2-3-5-10(8)16-11/h2-7,16H,1H3,(H,14,18)(H,15,17)

InChI Key

IIXKKSRRYJWZMK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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